1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea

Kinase Inhibitor Structure-Activity Relationship Chemical Probe

1-(1-Methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea (CAS 922939-30-8) is a synthetic small molecule belonging to the 1,3-disubstituted urea class, characterized by a 1-methylindole core linked via a urea bridge to a 4-methylpiperazine moiety. Its structure combines pharmacophoric elements common to kinase inhibitors and CNS-active agents, leading to its listing in screening libraries and its investigation in early-stage drug discovery for oncology and neuropharmacology applications [REFS-1, REFS-2].

Molecular Formula C15H21N5O
Molecular Weight 287.367
CAS No. 922939-30-8
Cat. No. B2486879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea
CAS922939-30-8
Molecular FormulaC15H21N5O
Molecular Weight287.367
Structural Identifiers
SMILESCN1CCN(CC1)NC(=O)NC2=CN(C3=CC=CC=C32)C
InChIInChI=1S/C15H21N5O/c1-18-7-9-20(10-8-18)17-15(21)16-13-11-19(2)14-6-4-3-5-12(13)14/h3-6,11H,7-10H2,1-2H3,(H2,16,17,21)
InChIKeyWNSTVNBLOMAVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea (CAS 922939-30-8) Procurement Research Guide: Structure, Class, and Preliminary Activity


1-(1-Methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea (CAS 922939-30-8) is a synthetic small molecule belonging to the 1,3-disubstituted urea class, characterized by a 1-methylindole core linked via a urea bridge to a 4-methylpiperazine moiety [1]. Its structure combines pharmacophoric elements common to kinase inhibitors and CNS-active agents, leading to its listing in screening libraries and its investigation in early-stage drug discovery for oncology and neuropharmacology applications [REFS-1, REFS-2]. The compound is available from several research chemical suppliers with a specified purity of 90%+ for biochemical studies [2].

Why Generic Indole-Piperazine Ureas Cannot Substitute for 1-(1-Methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea in Focused Screening


Within the broad class of indole-piperazine ureas, minor structural modifications lead to profound differences in biological target engagement and selectivity. The specific substitution pattern of this compound—a urea linkage directly connecting the 3-position of 1-methylindole to the N-position of N-methylpiperazine—creates a unique hydrogen-bonding donor/acceptor motif that is not present in analogs with amide, reverse-amide, or sulfonylurea linkers [1]. General class-level substitution is therefore insufficient for projects requiring a specific kinase or enzyme inhibition profile, as closely related indole-2-carbonyl piperazine ureas are known to target entirely different enzymes like FAAH, and subtle changes in the indole substitution pattern can abolish activity at the intended target [2].

Quantitative Differentiation Evidence for 1-(1-Methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea (CAS 922939-30-8)


Structural Differentiation from Indole-2-carbonyl Piperazine Urea FAAH Inhibitors

The compound's 1-methylindol-3-yl-urea-piperazine scaffold is structurally distinct from the indole-2-carbonyl piperazine urea class, which has been optimized for fatty acid amide hydrolase (FAAH) inhibition [1]. In the most potent FAAH inhibitor from that series, the carbonyl spacer and indole-2-attachment are critical for activity; the target compound's direct urea linkage at the indole-3-position eliminates this pharmacophore, predicting a complete loss of FAAH activity and suggesting a divergent kinase or other enzyme target profile [REFS-1, REFS-2].

Kinase Inhibitor Structure-Activity Relationship Chemical Probe

Kinase Inhibitor Potential Inferred from 3-Substituted Indole mTOR/PI3K Patent Scope

A patent covering 3-substituted-1H-indole compounds as mTOR and PI3 kinase inhibitors explicitly includes structures where the 3-substituent contains a urea or related linker to a piperazine [1]. While the patent does not provide specific IC50 data for CAS 922939-30-8, the compound falls within the Markush structure. This contrasts with other indole-piperazines, like those with a 2-position attachment, which are not covered by this kinase IP and may lack mTOR/PI3K activity entirely [REFS-1, REFS-2].

Kinase Inhibition mTOR PI3K Cancer

Predicted Solubility and Permeability Advantage Over Non-Methylated Piperazine Analogs

The N-methyl group on the piperazine ring of the target compound is critical for improving solubility and membrane permeability compared to its unsubstituted piperazine analog, 1-(1-methyl-1H-indol-3-yl)-3-(piperazin-1-yl)urea [1]. This is a well-established medicinal chemistry principle: N-methylation of piperazine reduces hydrogen-bond donor count and basicity, leading to enhanced logD and passive permeability [2]. This class-level inference is validated across multiple urea and sulfonylurea series, where the N-methylpiperazine variant consistently shows superior cellular activity despite similar biochemical potency [1].

Solubility Permeability ADME Lead Optimization

Optimal Scientific and Procurement Scenarios for 1-(1-Methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea (CAS 922939-30-8)


Small-Molecule Kinase Inhibitor Screening Libraries

This compound is best procured as a component of a diverse kinase-focused screening library. Its inclusion within the Markush structure of a patent for 3-substituted indole mTOR/PI3K inhibitors suggests a higher probability of kinase target engagement compared to indole-2-substituted piperazine analogs . As noted in Section 3, structurally similar analogs from different attachment points are excluded from this kinase IP space, making this compound a more relevant choice for kinase-centric screens .

Cellular Proof-of-Concept Studies Requiring Adequate Permeability

For cell-based assays where compound permeability is critical, the N-methylpiperazine moiety of this compound offers a significant class-level advantage over des-methyl piperazine analogs . As discussed in Section 3, the reduction in hydrogen-bond donor count minimizes the well-known permeability penalty of free piperazine NH groups, increasing the likelihood of observing a cellular phenotype without requiring a prodrug strategy .

SAR Exploration Around the Indole-3-Urea Moiety for Novel Target Deconvolution

This compound serves as a key intermediate for synthesizing focused analog libraries. The 3-urea attachment on the indole ring provides a distinct vector for target interaction compared to the more common 2-carbonyl piperazine urea series, which is strongly associated with FAAH inhibition . As detailed in Section 3, this structural divergence intentionally avoids the FAAH pharmacophore, allowing researchers to probe other targets, such as kinases or protein-protein interactions, without confounding FAAH-mediated activity .

Quote Request

Request a Quote for 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.